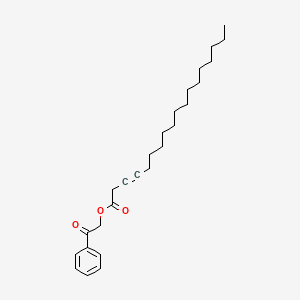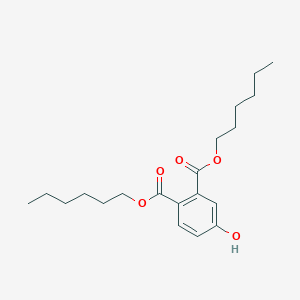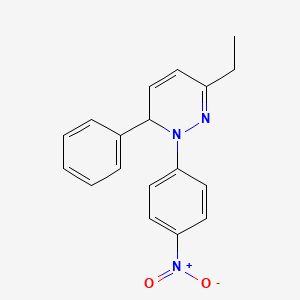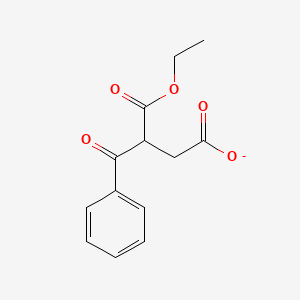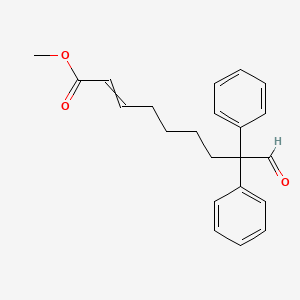![molecular formula C17H18N2O2 B14373233 (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone CAS No. 89596-09-8](/img/structure/B14373233.png)
(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone is an organic compound that features a complex structure with a combination of aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridine ring followed by the introduction of the morpholine group and the 4-methylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows it to be incorporated into various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in malonic ester synthesis, it shares some structural similarities but differs in its reactivity and applications.
Aromatic ketones: These compounds, like (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone, are valuable intermediates in chemical synthesis.
Uniqueness
This compound is unique due to its combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties
Properties
CAS No. |
89596-09-8 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(4-methylphenyl)-(2-morpholin-4-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C17H18N2O2/c1-13-4-6-14(7-5-13)16(20)15-3-2-8-18-17(15)19-9-11-21-12-10-19/h2-8H,9-12H2,1H3 |
InChI Key |
RJJREEFHVGULMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)
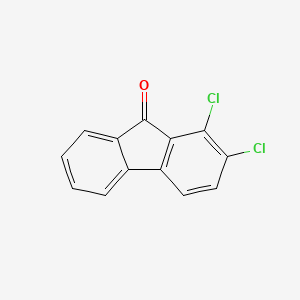
![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)

![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
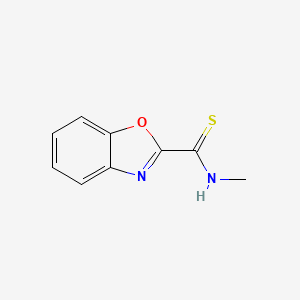

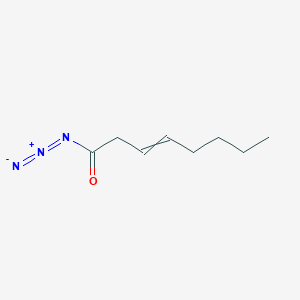
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
